Nedisertib Nedisertib Nedisertib is under investigation in clinical trial NCT03770689 (Study of M3814 in Combination With Capecitabine and Radiotherapy in Rectal Cancer).
Peposertib is an orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic activity, and potential sensitizing and enhancing activities for both chemo- and radiotherapies. Upon administration, peposertib binds to and inhibits the activity of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Brand Name: Vulcanchem
CAS No.: 1637542-33-6
VCID: VC0536932
InChI: InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1
SMILES: COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Molecular Formula: C24H21ClFN5O3
Molecular Weight: 481.9 g/mol

Nedisertib

CAS No.: 1637542-33-6

Cat. No.: VC0536932

Molecular Formula: C24H21ClFN5O3

Molecular Weight: 481.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nedisertib - 1637542-33-6

Specification

CAS No. 1637542-33-6
Molecular Formula C24H21ClFN5O3
Molecular Weight 481.9 g/mol
IUPAC Name (S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
Standard InChI InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1
Standard InChI Key MOWXJLUYGFNTAL-DEOSSOPVSA-N
Isomeric SMILES COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
SMILES COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Canonical SMILES COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Basic Chemical Information

Nedisertib is characterized by specific chemical and physical properties that contribute to its pharmacological activity and bioavailability.

Table 1: Chemical Properties of Nedisertib

PropertyValue
Chemical NameNedisertib
SynonymsPeposertib, M3814, M-3814
CAS Number1637542-33-6
Molecular FormulaC₂₄H₂₁ClFN₅O₃
Molecular Weight481.9 g/mol
TargetDNA-PK
PathwayCell Cycle/DNA Damage; PI3K/Akt/mTOR

The compound contains a unique molecular structure that enables its selective binding to DNA-PK, which is critical for its biological activity in cancer cells . This structure-activity relationship has been carefully optimized during development to ensure high potency and selectivity.

Solubility and Formulation

For laboratory research purposes, nedisertib demonstrates high solubility in DMSO at concentrations up to 50 mg/mL (103.75 mM), though ultrasonication may be required to achieve complete dissolution . For in vivo administration, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been successfully used to achieve solubility of at least 2.5 mg/mL (5.19 mM) . These properties are important considerations for both preclinical research and clinical formulation development.

Mechanism of Action

Primary Pharmacological Target

Nedisertib is a highly potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ value of less than 3 nM . In cellular assays, it demonstrates potent inhibition of phosphorylated DNA-PK (pDNA-PK) with an IC₅₀ of less than 0.5 μM . This exceptional potency allows for effective target engagement at relatively low concentrations, potentially minimizing off-target effects.

DNA Repair Inhibition

The primary mechanism of action of nedisertib involves binding to and inhibiting DNA-PK, a critical enzyme involved in the non-homologous end joining (NHEJ) pathway . This pathway represents a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. By inhibiting DNA-PK, nedisertib interferes with the NHEJ process and prevents the repair of DSBs caused by ionizing radiation or chemotherapeutic treatments .

This inhibition of DNA repair significantly increases the cytotoxicity of DNA-damaging treatments such as radiotherapy and certain chemotherapeutic agents. Cancer cells, which often proliferate rapidly and may have defects in other DNA repair pathways, become particularly vulnerable to DSBs when the NHEJ pathway is compromised by nedisertib . This mechanism provides a scientific rationale for combining nedisertib with DNA-damaging therapies to enhance their efficacy.

Preclinical Studies

In Vitro Efficacy

Laboratory studies have demonstrated nedisertib's potent activity as a DNA-PK inhibitor, with exceptional selectivity for its target. The compound exhibits an IC₅₀ of less than 3 nM against DNA-PK, indicating extremely high potency . In cellular assays measuring inhibition of phosphorylated DNA-PK, nedisertib maintains high potency with an IC₅₀ below 0.5 μM .

Clinical Development

Current Clinical Trials

Nedisertib has progressed into clinical development, with several ongoing trials evaluating its safety and efficacy in various cancer types and treatment combinations.

Clinical Trial IDPhaseStudy Title/FocusStatus
NCT02316197IMonotherapy for solid tumors and chronic lymphocytic leukemiaClinical-stage
NCT02516813I/IICombination treatment with radio-chemotherapyClinical-stage
NCT03770689I/IIStudy of M3814 in Combination With Capecitabine and Radiotherapy in Rectal CancerClinical-stage
NCT04555577INedisertib in combination with radiation therapy for newly diagnosed MGMT unmethylated glioblastoma or gliosarcomaClinical-stage

The phase I trial NCT04555577 is specifically investigating the side effects and optimal dosage of nedisertib in combination with radiation therapy for patients with newly diagnosed MGMT unmethylated glioblastoma or gliosarcoma . This study is particularly significant as it addresses a patient population with limited treatment options and poor prognosis.

Clinical Rationale and Approach

The clinical development of nedisertib follows a strong scientific rationale based on its mechanism of action. By inhibiting DNA-PK, nedisertib aims to enhance the efficacy of DNA-damaging treatments such as radiation therapy and certain chemotherapeutic agents . In clinical settings, nedisertib is typically administered orally, aligning with the administration route used in preclinical studies that demonstrated efficacy .

In the glioblastoma trial (NCT04555577), the investigational approach combines nedisertib with radiation therapy, with the hypothesis that nedisertib may improve outcomes compared to radiation therapy alone by preventing cancer cells from repairing radiation-induced DNA damage . This approach may be particularly beneficial for patients with MGMT unmethylated glioblastoma, who typically respond poorly to standard temozolomide chemotherapy.

Role in Overcoming Multidrug Resistance

Interaction with ABCG2 Transporter

Beyond its primary mechanism as a DNA-PK inhibitor, research has revealed that nedisertib can modulate the function of ABCG2, an ATP-binding cassette transporter that contributes to multidrug resistance (MDR) in cancer treatment . This additional activity potentially broadens nedisertib's therapeutic applications.

Studies have demonstrated that nedisertib can attenuate the efflux activity of the ABCG2 transporter, leading to increased accumulation of ABCG2 substrate drugs within cancer cells . This effect was comparable to that of Ko143, a well-established ABCG2 inhibitor, suggesting that nedisertib has significant potential as an MDR modulator .

Mechanism of ABCG2 Modulation

The mechanism by which nedisertib modulates ABCG2 function appears to involve direct interaction with the transporter. Research has shown that nedisertib can stimulate ABCG2 ATPase activity in a concentration-dependent manner without affecting ABCG2 protein expression or cell surface localization . Molecular docking analysis has indicated a high-affinity interaction between nedisertib and the ABCG2 transporter at its drug-binding cavity .

In experimental models, combining nedisertib with ABCG2 substrate drugs such as mitoxantrone or doxorubicin significantly sensitized drug-resistant cancer cells to these chemotherapeutic agents . This synergistic effect suggests potential clinical applications for nedisertib in overcoming treatment resistance in cancers that overexpress ABCG2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator